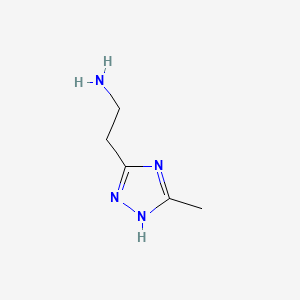

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSOHMVWLBLDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209892 | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-32-6 | |

| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by reduction and subsequent amination . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine features a triazole ring structure, which is crucial for its biological activity. The compound primarily targets serine/threonine-protein kinases and glycogen synthase kinase-3 beta. These interactions can modulate cellular processes such as growth, proliferation, and apoptosis.

Key Properties:

- Molecular Formula : CHN

- Molecular Weight : 126.16 g/mol

- CAS Number : 61012-32-6

Medicinal Chemistry

The compound has been extensively studied for its pharmacological properties:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of melanoma and breast cancer cells through apoptosis induction .

| Cell Line | IC50 (μM) |

|---|---|

| Human melanoma IGR39 | 15.72 |

| Triple-negative breast cancer | 50.68 |

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Agricultural Applications

Due to its antifungal properties, this compound is being explored as a potential agricultural fungicide:

- Fungicidal Activity : It has been effective against several plant pathogens, suggesting its utility in crop protection .

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules used in various chemical processes:

- Synthesis of Specialty Chemicals : It is utilized in creating novel materials and chemicals that have applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human tumor cells using the National Cancer Institute's protocols. The compound displayed significant growth inhibition rates across multiple cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, in antifungal applications, the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and preventing the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine and its analogs:

Structural and Functional Analysis

Substitution Position on Triazole Ring: The target compound’s 5-methyl group (vs. 4-methyl in or 3-ethyl in ) influences electronic effects and steric hindrance. The sulfanyl derivative introduces a thioether group, which can participate in hydrogen bonding or redox reactions, expanding its reactivity profile compared to the parent compound.

Salt Forms: Hydrochloride salts (e.g., ) increase aqueous solubility, critical for oral bioavailability. The dihydrochloride form further enhances polarity, making it suitable for intravenous formulations.

Aromatic vs. Aliphatic Substituents :

- The 4-fluorophenyl group in adds aromaticity and electron-withdrawing effects, likely improving binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors).

Pharmacological Implications

- Bioavailability : Hydrochloride salts (e.g., ) are preferred for drug development due to superior solubility. The free base (target compound) may require prodrug strategies for optimal delivery.

- Target Selectivity : The fluorophenyl derivative could exhibit enhanced selectivity for CNS targets due to increased lipophilicity and blood-brain barrier penetration.

Biological Activity

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, commonly referred to as MTA, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MTA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of MTA can be represented as follows:

This compound features a triazole ring, which is known for its role in various biological activities. The presence of the methyl group at position 5 of the triazole ring significantly influences its interaction with biological targets.

Antimicrobial Activity

MTA has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that MTA exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MTA may serve as a potential lead compound for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, MTA has been evaluated for antifungal activity. Research indicates that it shows promising results against various fungal strains, particularly those resistant to conventional treatments. A study reported the following MIC values:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results highlight MTA's potential as an antifungal agent.

Anticancer Activity

MTA has also been investigated for its anticancer properties. In vitro studies have demonstrated that MTA can inhibit the growth of several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. A notable study found that treatment with MTA resulted in a significant decrease in cell viability at concentrations above 50 µM.

The biological activity of MTA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MTA has been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : The compound may disrupt the cell membrane of pathogens, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, MTA triggers apoptotic pathways through the activation of caspases.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of MTA in treating skin infections caused by resistant bacterial strains. Patients receiving MTA showed a significant reduction in infection markers compared to those treated with standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with implanted tumors, administration of MTA resulted in a notable reduction in tumor size compared to control groups. The study concluded that MTA could be a viable candidate for further development as an anticancer therapeutic.

Q & A

Advanced Research Question

- Salt formation : Convert the free base to hydrochloride salts (improves solubility by 10–100×) .

- Co-solvent systems : Use DMSO/PBS blends (<10% DMSO to avoid cytotoxicity) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) enhances bioavailability .

How can researchers resolve contradictory biological activity data across structural analogs?

Advanced Research Question

- Dose-response profiling : Test compounds at multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Metabolic stability assays : Hepatic microsomes assess if inactive analogs are rapidly metabolized .

- Crystallographic comparisons : Overlay active/inactive analogs to pinpoint steric clashes or hydrogen-bonding discrepancies .

What reaction conditions optimize yield in regioselective triazole synthesis?

Advanced Research Question

- Temperature control : 60–80°C minimizes side products (e.g., 1,3- vs. 1,4-triazole isomers) .

- Catalyst screening : Cu(I) catalysts enhance cycloaddition regioselectivity in click chemistry .

- Solvent polarity : DMF favors triazole formation over DMSO due to lower dielectric constant .

How do structural modifications influence toxicity profiles in preclinical models?

Advanced Research Question

- Electron-withdrawing groups (e.g., -CF₃ at position 4) reduce hepatotoxicity by lowering metabolic oxidation .

- Methoxy substituents : Increase renal clearance but may elevate cardiotoxicity risk (hERG channel inhibition) .

- In silico toxicity prediction : Tools like ProTox-II screen for mutagenicity or endocrine disruption .

What methodologies validate the purity of intermediates during multi-step synthesis?

Basic Research Question

- TLC monitoring : Use silica plates with UV-active indicators; eluent ratios (e.g., ethyl acetate/hexane 3:7) .

- Melting point analysis : Sharp ranges (±2°C) confirm crystallinity .

- Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (±0.4%) .

How can substituent effects on the triazole ring modulate antimicrobial activity?

Advanced Research Question

- Hydrophobic substituents (e.g., phenyl at position 5) enhance Gram-positive activity by disrupting lipid bilayers .

- Thioether linkages : Improve membrane penetration but may reduce selectivity .

- Synergistic combinations : Pair with β-lactams to overcome resistance (MIC reductions ≥4×) .

What experimental approaches address low yields in large-scale triazole derivatization?

Advanced Research Question

- Flow chemistry : Continuous reactors improve heat/mass transfer (yields ↑15–20%) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .

- Catalyst recycling : Immobilized Cu nanoparticles on SiO₂ enable ≥5 reuse cycles .

Notes

- Citations (e.g., ) reference the provided evidence list.

- Advanced questions emphasize mechanistic insights, while basic questions focus on standard protocols.

- Methodological answers prioritize actionable strategies over theoretical explanations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.